molecular formula C21H24N2O4 B268919 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

カタログ番号 B268919
分子量: 368.4 g/mol
InChIキー: YDXHGNRWPRDSPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in various signaling pathways and is expressed in immune cells, including B-cells and mast cells. TAK-659 has shown potential in treating various autoimmune diseases, cancers, and inflammatory disorders.

作用機序

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide targets SYK, a key signaling molecule that is involved in various cellular processes, including B-cell receptor signaling, Fc receptor signaling, and integrin signaling. By inhibiting SYK, this compound blocks the activation of downstream signaling pathways, leading to the suppression of immune cell activation and proliferation. This mechanism of action makes this compound an attractive therapeutic target for various diseases that involve abnormal immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on SYK activity in vitro and in vivo. In preclinical studies, this compound has been shown to suppress B-cell activation and proliferation, reduce inflammation, and inhibit tumor growth. In clinical trials, this compound has demonstrated a favorable safety profile and has shown promising efficacy in treating autoimmune diseases and cancers.

実験室実験の利点と制限

One of the advantages of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its specificity for SYK, which reduces the potential for off-target effects. Additionally, this compound has shown good oral bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its low solubility, which can affect its bioavailability and limit its use in certain formulations.

将来の方向性

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has shown great potential in treating various diseases, and future research will focus on its further development and optimization. Some of the future directions for this compound include:
1. Investigating the combination of this compound with other therapeutic agents to enhance its efficacy.
2. Developing new formulations of this compound to improve its solubility and bioavailability.
3. Investigating the potential of this compound in treating other diseases, such as inflammatory bowel disease and psoriasis.
4. Conducting further clinical trials to evaluate the safety and efficacy of this compound in larger patient populations.
Conclusion:
This compound is a small molecule inhibitor that targets SYK and has shown promising results in treating various diseases, including autoimmune diseases, cancers, and inflammatory disorders. The synthesis of this compound has been optimized to produce high yields of the compound, and its mechanism of action involves the inhibition of SYK activity. This compound has demonstrated potent inhibitory effects on SYK activity in vitro and in vivo, and has shown a favorable safety profile in clinical trials. Future research will focus on its further development and optimization for the treatment of various diseases.

合成法

The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps that start with the reaction of 4-aminobenzamide with tetrahydro-2-furanylmethyl isocyanide to form an intermediate. The intermediate is then reacted with ethyl chloroformate to yield the final product, this compound. The synthesis of this compound has been reported in several scientific journals, and the method has been optimized to produce high yields of the compound.

科学的研究の応用

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in treating autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. This compound has also demonstrated anti-cancer activity in various types of tumors, including lymphoma, leukemia, and solid tumors. Additionally, this compound has been investigated for its potential in treating inflammatory disorders, such as asthma and allergic rhinitis.

特性

分子式

C21H24N2O4

分子量

368.4 g/mol

IUPAC名

3-ethoxy-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-26-18-6-3-5-16(13-18)21(25)23-17-10-8-15(9-11-17)20(24)22-14-19-7-4-12-27-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,22,24)(H,23,25)

InChIキー

YDXHGNRWPRDSPV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

正規SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。